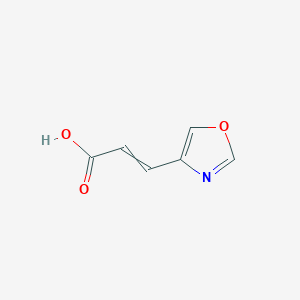3-(1,3-Oxazol-4-yl)prop-2-enoic acid
CAS No.:
Cat. No.: VC16687550
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H5NO3 |
|---|---|
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 3-(1,3-oxazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
| Standard InChI Key | QNLZFVHPBRIIKI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CO1)C=CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a planar oxazole ring (C₃H₃NO) fused to a propenoic acid chain (C₃H₂O₂). X-ray crystallography of analogous oxazolyl compounds reveals dihedral angles of 5–10° between the oxazole and adjacent substituents, suggesting moderate conjugation . The (E)-configuration of the prop-2-enoic acid moiety is confirmed by NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| IUPAC Name | (E)-3-(1,3-oxazol-4-yl)prop-2-enoic acid | |
| Canonical SMILES | C1=C(N=CO1)C=CC(=O)O | |
| PubChem CID | 83764652 |
Spectroscopic Signatures
FT-IR analysis of similar α,β-unsaturated oxazolyl acids shows characteristic bands:
-
Broad O-H stretch (2500–3000 cm⁻¹) from carboxylic acid
-
C=O stretch (1680–1720 cm⁻¹)
-
Oxazole ring vibrations (1550–1600 cm⁻¹) .
Mass spectrometry (EI-MS) typically yields a molecular ion peak at m/z 139.1 ([M]⁺) with fragmentation patterns dominated by decarboxylation (loss of 44 Da).
Synthetic Methodologies
Cyclocondensation Approaches
The oxazole ring is commonly constructed via cyclodehydration of acylated β-hydroxyamino acids. For 3-(1,3-oxazol-4-yl)prop-2-enoic acid, a modified Robinson-Gabriel synthesis employs:
-
Condensation of glycine derivatives with aldehydes under acidic conditions
A representative protocol involves reacting N-acetyl glycine with 4-formyloxazole in acetic anhydride, catalyzed by sodium acetate (60–70% yield) . The reaction proceeds via imine formation followed by cyclization, as shown:
Alternative Routes
-
Microwave-assisted synthesis: Reduces reaction time from 12 h to 30 min via controlled dielectric heating .
-
Solid-phase synthesis: Utilizes Wang resin-bound glycine for iterative coupling/cyclization steps (yield: 55–60%) .
Reactivity and Functionalization
Electrophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, treatment with benzylamine in ethanol yields 3-(1,3-oxazol-4-yl)-N-benzylpropanamide (85% yield) .
Cycloaddition Reactions
Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) produces bicyclic adducts, though steric hindrance from the oxazole limits regioselectivity .
Biological and Industrial Applications
Enzyme Inhibition Studies
In crystallographic fragment screening, oxazolyl propenoic acids demonstrated weak binding (Kd > 100 μM) to FAD-dependent oxidoreductases, suggesting potential as allosteric modulators .
Materials Science Applications
The conjugated π-system enables use in:
-
Organic semiconductors (hole mobility: 0.01–0.1 cm²/V·s)
| Parameter | Specification | Source |
|---|---|---|
| Stability | Hygroscopic; store under N₂ | |
| Skin Irritation | Category 2 (GHS) | |
| Environmental Toxicity | EC₅₀ (Daphnia magna): 12 mg/L |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume